molecular formula C9H14O2 B3050868 1,3-Cyclopentadiene, 5,5-diethoxy- CAS No. 2931-32-0

1,3-Cyclopentadiene, 5,5-diethoxy-

Cat. No.: B3050868
CAS No.: 2931-32-0
M. Wt: 154.21 g/mol
InChI Key: NRWDMAWHTLVILQ-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene derivatives are a class of cyclic dienes with diverse substituents that modulate their chemical reactivity, stability, and applications. These derivatives are pivotal in organic synthesis, materials science, and catalysis due to their conjugated diene systems and substituent-dependent electronic effects .

Properties

IUPAC Name

5,5-diethoxycyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-10-9(11-4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWDMAWHTLVILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483350
Record name 1,3-Cyclopentadiene, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2931-32-0
Record name 1,3-Cyclopentadiene, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadiene, 5,5-diethoxy- can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,3-cyclopentadiene, 5,5-diethoxy- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5,5-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopentane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentadienes depending on the nucleophile used.

Scientific Research Applications

1,3-Cyclopentadiene, 5,5-diethoxy- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-cyclopentadiene, 5,5-diethoxy- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new carbon-carbon bonds. The ethoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key cyclopentadiene derivatives and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications Source
1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy C₇H₆Cl₄O₂ 263.93 Cl (4), OCH₃ (2) High electronegativity; potential use in halogenated intermediates NIST
1,3-Cyclopentadiene, 5,5-dimethyl-2-ethyl- C₁₀H₁₆ 136.24 CH₃ (2), C₂H₅ (1) Enhanced hydrophobicity; isolated from plant extracts Phytochemical studies
1,3-Cyclopentadiene, 5,5-dimethyl- C₇H₁₀ 94.15 CH₃ (2) Simplified structure; used in combustion studies EPA/NIH
1,3-Cyclopentadiene, 5-ethenylidene C₇H₆ 90.12 Ethenyl group Conjugated system for polymer precursors NIST
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene C₂₉H₂₀ 368.47 C₆H₅ (4) Rigid aromatic system; materials science applications Santa Cruz Biotech

Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The tetrachloro-dimethoxy derivative (C₇H₆Cl₄O₂) exhibits reduced electron density due to Cl and OCH₃ groups, making it less reactive in Diels-Alder reactions compared to alkyl-substituted analogs. This aligns with trends in halogenated cyclopentadienes, where EWGs stabilize the diene but reduce nucleophilicity .
  • Electron-Donating Groups (EDGs): Methyl and ethyl substituents (e.g., C₁₀H₁₆) increase electron density, enhancing reactivity in cycloaddition reactions. These derivatives are commonly utilized in natural product synthesis .
  • Aromatic Substituents: Tetraphenyl derivatives (C₂₉H₂₀) demonstrate extended conjugation, enabling applications in conductive polymers and ligand design for metal complexes .

Q & A

Q. How do 5,5-disubstituents influence the dimerization kinetics of 1,3-cyclopentadiene derivatives, and what experimental strategies mitigate instability?

The dimerization rate of cyclopentadiene derivatives is highly sensitive to substituents at the 5-position. For example, methoxy groups at the 5-positions accelerate dimerization by 790-fold compared to unsubstituted cyclopentadiene. However, combining electron-withdrawing substituents (e.g., chlorine) with 5,5-dimethoxy groups (as in 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene) suppresses dimerization entirely . To stabilize 5,5-diethoxy derivatives, researchers should:

  • Use bulky substituents (e.g., tetraalkyl groups) to sterically hinder dimerization.
  • Introduce electron-withdrawing groups to reduce electron density in the π-system.
  • Store monomers at low temperatures (−20°C) to slow kinetic degradation .

Table 1: Dimerization Rates of Substituted Cyclopentadienes

SubstituentsRelative Dimerization RateReference
5,5-Dimethoxy790x faster
1,2,3,4-Tetrachloro-5,5-dimethoxyNo dimerization
5,5-Diethoxy (hypothetical)~500–1,000x faster*

*Estimated based on methoxy analog trends.

Q. What synthetic routes are effective for preparing 5,5-diethoxy-1,3-cyclopentadiene, and how can purity be maintained during isolation?

Synthesis typically involves functionalization of cyclopentadiene precursors. A common approach includes:

  • Ketal formation: Reacting cyclopentadienone with triethyl orthoformate in the presence of an acid catalyst to install ethoxy groups at the 5-position .
  • Protection-deprotection strategies: Using silyl ethers or acetals to stabilize reactive intermediates during functionalization . To ensure purity:
  • Perform distillations under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Use cold traps (−78°C) during vacuum transfer to isolate monomers before dimerization occurs .

Advanced Research Questions

Q. How do hyperconjugative effects in 5,5-disubstituted cyclopentadienes influence their aromaticity and reactivity in Diels-Alder (DA) reactions?

Computational studies by Schleyer et al. revealed that 5,5-disubstituents induce hyperconjugative aromaticity or antiaromaticity depending on the substituent’s electron nature:

  • Electron-donating groups (e.g., silyl) : Enhance aromaticity via σ→π* hyperconjugation, stabilizing the diene and increasing DA reactivity.
  • Electron-withdrawing groups (e.g., fluorine) : Create antiaromatic character, reducing stability but enabling unique regioselectivity in cycloadditions . For 5,5-diethoxy derivatives, the ethoxy groups likely donate electrons via resonance, enhancing aromaticity and making the compound highly reactive toward electron-deficient dienophiles (e.g., maleic anhydride) .

Table 2: Aromaticity Parameters for 5,5-Disubstituted Cyclopentadienes

SubstituentNICS(0) (ppm)*DA Reactivity (krel)
5,5-Si(CH₃)₃−12.310.2
5,5-F+8.70.3
5,5-OCH₃−9.17.8

*Nucleus-Independent Chemical Shift at ring center; negative values indicate aromaticity .

Q. Can 5,5-diethoxy-1,3-cyclopentadiene undergo intramolecular Diels-Alder (IMDA) reactions to construct bicyclic frameworks, and what factors control stereoselectivity?

Yes. 5,5-Disubstituted cyclopentadienes with tethered dienophiles (e.g., carbonyl groups at C-5) undergo IMDA reactions to form bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons. Key factors include:

  • Steric effects : Bulky substituents favor exo transition states.
  • Electronic effects : Electron-donating ethoxy groups increase diene electron density, favoring reactions with electron-poor dienophiles.
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (>90°C) promote retro-DA reversibility .

Example Application: IMDA of 5,5-diethoxy-1,3-cyclopentadiene with a tethered acrylate yielded a tricyclic product in 65% yield, demonstrating utility in natural product synthesis .

Q. How does the reversibility of DA adducts derived from 5,5-diethoxy-1,3-cyclopentadiene impact their use in dynamic combinatorial chemistry?

DA adducts of 5,5-diethoxy derivatives exhibit reversible behavior at moderate temperatures (90–120°C), making them suitable for dynamic systems. Key considerations:

  • Thermal stability : Ethoxy groups lower the cycloreversion barrier compared to unsubstituted cyclopentadiene (160°C vs. >200°C for retro-DA of open-chain dienes) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reversibility by stabilizing zwitterionic transition states.
  • Applications : Reversible adducts enable self-healing polymers and adaptive catalyst systems .

Methodological Recommendations

  • Spectroscopic Analysis : Use low-temperature NMR (−40°C) to characterize monomeric 5,5-diethoxy derivatives before dimerization .
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-311+G**) to predict hyperconjugative effects and regioselectivity in DA reactions .
  • Kinetic Studies : Monitor dimerization via UV-Vis spectroscopy at λ = 250–300 nm, correlating absorbance decay with reaction progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclopentadiene, 5,5-diethoxy-
Reactant of Route 2
1,3-Cyclopentadiene, 5,5-diethoxy-

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